

# A Comparative Cost-Benefit Analysis of RP-1 and Other Hydrocarbon Rocket Fuels

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## Compound of Interest

Compound Name: RP-1

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This guide provides a detailed comparison of Rocket Propellant-1 (**RP-1**) with other significant hydrocarbon fuels used in rocketry, namely liquid methane (CH<sub>4</sub>), liquid propane (C<sub>3</sub>H<sub>8</sub>), and liquid hydrogen (LH<sub>2</sub>). The analysis focuses on key performance metrics, cost-effectiveness, and handling characteristics, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the aerospace and astronautical fields.

## Introduction to Hydrocarbon Fuels in Rocketry

The choice of propellant is a critical decision in rocket design, influencing everything from payload capacity and vehicle size to cost and reusability.<sup>[1]</sup> Hydrocarbon fuels, which are organic compounds consisting of hydrogen and carbon, are a common choice, typically used in conjunction with liquid oxygen (LOX) as an oxidizer.<sup>[2]</sup>

- **RP-1** (Rocket Propellant-1): A highly refined form of kerosene, **RP-1** is a dense, storable liquid fuel.<sup>[2][3]</sup> It has been a workhorse for the first stages of many launch vehicles, including the Saturn V and Falcon 9.<sup>[1][3][4]</sup> Its high density allows for smaller fuel tanks, a significant advantage in rocket design.<sup>[2]</sup> However, it is prone to "coking," a process where unburnt fuel residue can clog engine components.<sup>[5]</sup>
- Liquid Methane (CH<sub>4</sub>): Often viewed as a compromise between the performance of hydrogen and the handling of kerosene, methane is a cryogenic fuel that burns cleaner than **RP-1**.<sup>[3][6]</sup> Its potential for in-situ resource utilization on Mars makes it a key fuel for future interplanetary missions.<sup>[7][8]</sup>

- Liquid Propane (C<sub>3</sub>H<sub>8</sub>): While less common, propane offers a higher density than methane and a better specific impulse than **RP-1**.<sup>[9]</sup> It is also a cryogenic fuel but is more prone to coking than methane.<sup>[9]</sup>
- Liquid Hydrogen (LH<sub>2</sub>): As the most efficient chemical rocket fuel by weight, liquid hydrogen provides the highest specific impulse.<sup>[10][11]</sup> However, its extremely low density necessitates large, heavy, and well-insulated fuel tanks.<sup>[10][12][13]</sup> It is a cryogenic fuel that must be stored at very low temperatures.<sup>[1][4]</sup>

## Quantitative Data Comparison

The following table summarizes the key quantitative performance and physical property data for **RP-1**, liquid methane, liquid propane, and liquid hydrogen when used with a liquid oxygen (LOX) oxidizer.

Property	RP-1 (Kerolox)	Liquid Methane (Methalox)	Liquid Propane (Propalox)	Liquid Hydrogen (Hydrolox)
Specific Impulse (Isp, vacuum)	~270–360 s[3]	~380 s[4]	~362 s[14]	~370–465 s[3]
Fuel Density	~0.820 g/cm <sup>3</sup> [14]	~0.423 g/cm <sup>3</sup> [14]	~0.582 g/cm <sup>3</sup> [14]	~0.070 g/cm <sup>3</sup> [14]
Boiling Point	~176–273 °C[15]	-162 °C[4]	-42 °C	-253 °C[1]
Advantages	High density, storable at room temperature, relatively low cost, mature technology.[2][3][5][16]	Higher Isp than RP-1, clean burning, potential for ISRU on Mars, cheaper than kerosene.[5][7][17]	Higher density than methane, higher Isp than RP-1.[9]	Highest specific impulse, clean burning (produces only water vapor).[1][10]
Disadvantages	Lower Isp, coking, produces soot.[7][16]	Cryogenic, lower density than RP-1.[3]	Cryogenic, lower Isp than methane, prone to coking.[9]	Very low density (requires large tanks), cryogenic, difficult to handle, hydrogen embrittlement.[10][12][13]

## Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. Below are overviews of the methodologies for two key performance metrics.

Specific impulse is a measure of a rocket engine's efficiency and is defined as the thrust produced per unit of propellant weight flow rate.[18] It is proportional to the effective exhaust velocity.[19]

Methodology:

- **Engine Test Stand:** The rocket engine is securely mounted on a static test stand equipped with load cells to measure thrust.
- **Propellant Flow Measurement:** Turbine or coriolis flowmeters are integrated into the propellant feed lines to accurately measure the mass flow rate of both the fuel and the oxidizer.
- **Data Acquisition:** During a test firing, a high-speed data acquisition system records the thrust and mass flow rate data simultaneously.
- **Calculation:** The specific impulse ( $I_{sp}$ ) is calculated using the following formula:

$$I_{sp} = T / (\dot{m} * g_0)$$

Where:

- $T$  is the measured thrust.
- $\dot{m}$  is the total mass flow rate of the propellants.
- $g_0$  is the standard gravitational acceleration (approximately  $9.81 \text{ m/s}^2$ ).

The density of a liquid propellant is its mass per unit volume at a specific temperature.[\[20\]](#)

Methodology (Pycnometry):

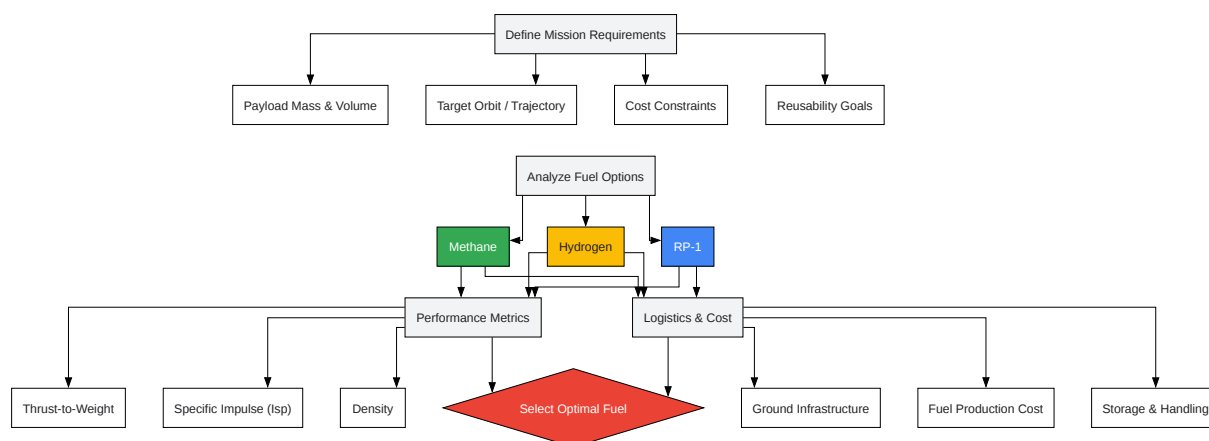
- **Calibration:** A pycnometer, a glass flask with a precise volume, is cleaned, dried, and weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined mass is measured. This allows for the precise determination of the pycnometer's volume.
- **Sample Measurement:** The pycnometer is emptied, cleaned, and dried. It is then filled with the propellant sample at the desired temperature.
- **Weighing:** The mass of the pycnometer filled with the propellant is measured.
- **Calculation:** The density of the propellant is calculated by dividing the mass of the propellant (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of

the pycnometer.

Other methods for density measurement include the use of vibrating U-tube density meters and hydrostatic weighing.[20][21]

## Visualizations

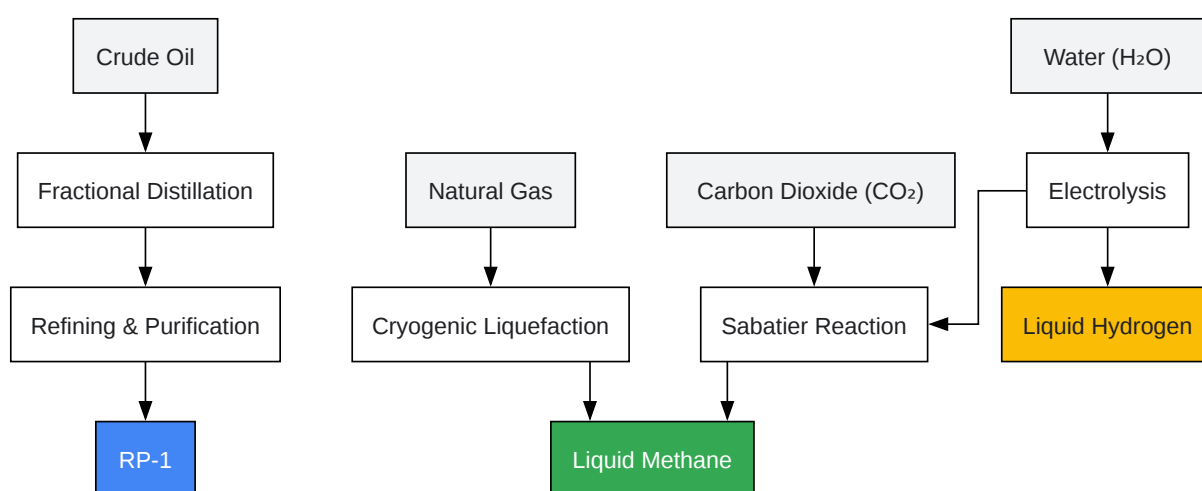
The following diagram illustrates the logical flow of a cost-benefit analysis for selecting a rocket fuel.



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Caption: Workflow for rocket fuel cost-benefit analysis.

This diagram outlines the general production methods for **RP-1**, liquid methane, and liquid hydrogen.



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Caption: Simplified production pathways for rocket fuels.

## Conclusion

The selection of a hydrocarbon fuel for rocket propulsion involves a trade-off between performance, cost, and operational complexity.

- **RP-1** remains a cost-effective and practical choice for the first stages of launch vehicles, primarily due to its high density and ease of handling.[1][2]

- Liquid Methane presents a balanced option with improved efficiency and cleaner combustion compared to **RP-1**, and is a strong candidate for reusable rockets and future missions to Mars.<sup>[3]</sup><sup>[7]</sup>
- Liquid Hydrogen offers the highest performance in terms of specific impulse, making it ideal for upper stages and deep-space missions where efficiency is paramount, despite its significant storage and handling challenges.<sup>[1]</sup><sup>[11]</sup>

The optimal choice is highly dependent on the specific requirements of the mission architecture. As the space industry continues to evolve, with a growing emphasis on reusability and sustainability, fuels like methane are likely to see more widespread adoption.

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